N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate
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Overview
Description
N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate is a chemical compound with the CAS Number: 1609401-35-5 . It has a molecular weight of 487.42 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3.3C2H2O4/c1-2-11(8-14-5-1)9-15-13-10-16-6-3-12(13)4-7-16;33-1(4)2(5)6/h1-2,5,8,12-13,15H,3-4,6-7,9-10H2;3(H,3,4)(H,5,6) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis of Pyridine and Quinoline Derivatives
Research by Movassaghi, Hill, and Ahmad (2007) details a single-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline derivatives. This methodology emphasizes the compound's utility in synthesizing complex heterocyclic structures, potentially useful for developing pharmaceuticals and agrochemicals (Movassaghi, Hill, & Ahmad, 2007).
Antimalarial Activity
Sharma et al. (2016) synthesized a novel quinuclidine derivative and evaluated its in vitro antimalarial activity against chloroquine-sensitive Plasmodium falciparum strains. Although it required higher doses than chloroquine, the synthesized compound showed promising antimalarial potential, showcasing the therapeutic applications of quinuclidine derivatives in infectious disease research (Sharma et al., 2016).
C-H Functionalization in Azabicycloalkanes
Cabrera, Lee, and Sanford (2018) developed a second-generation catalyst system for the transannular C-H functionalization of alicyclic amines. Their work demonstrates the efficiency of pyridine- and quinoline-carboxylate ligands in enhancing the reaction scope, which could be beneficial for synthesizing complex organic molecules with potential applications in drug discovery and development (Cabrera, Lee, & Sanford, 2018).
Safety and Hazards
Properties
IUPAC Name |
oxalic acid;N-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.3C2H2O4/c1-2-11(8-14-5-1)9-15-13-10-16-6-3-12(13)4-7-16;3*3-1(4)2(5)6/h1-2,5,8,12-13,15H,3-4,6-7,9-10H2;3*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKKXMRYOOIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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